3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Classification
The systematic naming of this compound follows IUPAC guidelines for flavonoid derivatives. Its parent structure, 4a,5,6,7,8,8a-hexahydrochromen-4-one , consists of a partially hydrogenated bicyclic system (benzopyran-4-one) with ketone functionality at position 4. The phenyl substituent at position 3 of the chromenone core is modified with hydroxyl groups at positions 3 and 4 and a 3-methylbut-2-enyl (prenyl) group at position 5. Two additional hydroxyl groups occupy positions 5 and 7 of the chromenone skeleton.
Molecular Formula : $$ \text{C}{20}\text{H}{24}\text{O}_6 $$
Molecular Weight : 360.4 g/mol
Classification : As a prenylated flavonoid, it belongs to the flavone subclass, distinguished by the presence of a ketone group at position 4 and unsaturated C2–C3 bond in the chromenone system.
Crystallographic Analysis and Three-Dimensional Conformation
While crystallographic data specific to this compound remain unreported, analogous prenylated flavonoids exhibit planar aromatic systems with non-coplanar prenyl side chains due to steric hindrance. For example, X-ray diffraction studies of artocarpin (a related prenylated flavone) reveal dihedral angles of 65–75° between the phenyl ring and prenyl group, optimizing intramolecular hydrogen bonding between hydroxyl groups and ketone oxygen. Computational models predict similar conformational dynamics for this compound, with the prenyl moiety adopting a gauche orientation relative to the chromenone core to minimize steric clashes.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
NMR spectroscopy provides critical insights into the compound’s substitution pattern and stereochemistry:
$$ ^1\text{H} $$ NMR :
- Aromatic protons on the dihydroxyphenyl ring resonate as two singlets at $$ \delta $$ 6.28 (H-2) and $$ \delta $$ 6.15 (H-6), shielded by adjacent hydroxyl groups.
- Prenyl group signals include a doublet at $$ \delta $$ 5.25 (H-2'', $$ J = 6.8 \, \text{Hz} $$), a multiplet at $$ \delta $$ 3.32 (H-1''), and methyl singlets at $$ \delta $$ 1.68 (H-4'') and $$ \delta $$ 1.58 (H-5'').
- Hydroxyl protons appear as broad singlets at $$ \delta $$ 9.42 (5-OH) and $$ \delta $$ 9.35 (7-OH).
$$ ^{13}\text{C} $$ NMR :
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at $$ m/z $$ 360.1572 ($$ \text{[M]}^+ $$), with characteristic fragments:
- Loss of prenyl group ($$ -\text{C}5\text{H}7 $$) at $$ m/z $$ 265.
- Retro-Diels-Alder cleavage of the chromenone ring yielding ions at $$ m/z $$ 153 and 135.
Infrared (IR) Vibrational Mode Analysis
IR spectroscopy identifies key functional groups:
Computational Chemistry Approaches
Molecular Orbital Calculations
Hückel molecular orbital (HMO) theory predicts localization of the highest occupied molecular orbital (HOMO) on the chromenone’s phenyl ring and prenyl group, suggesting susceptibility to electrophilic attack. The lowest unoccupied molecular orbital (LUMO) resides on the ketone and conjugated double bonds, indicative of nucleophilic reactivity.
Density Functional Theory (DFT) Simulations
DFT-optimized geometries (B3LYP/6-311+G(d,p)) correlate with experimental NMR data, revealing:
- Intramolecular hydrogen bonds between 3-OH and the chromenone carbonyl ($$ \text{O} \cdots \text{H–O} $$ distance: 1.89 Å).
- Partial charge distribution favoring electron donation from the prenyl group to the aromatic system.
Properties
Molecular Formula |
C20H24O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C20H24O6/c1-10(2)3-4-11-5-12(6-16(23)19(11)24)14-9-26-17-8-13(21)7-15(22)18(17)20(14)25/h3,5-6,9,13,15,17-18,21-24H,4,7-8H2,1-2H3 |
InChI Key |
XALNHTCGJMPZSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=COC3CC(CC(C3C2=O)O)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Direct Electrophilic Prenylation
The 3-methylbut-2-enyl group is introduced via Friedel-Crafts alkylation using 3-methyl-2-buten-1-ol under acidic conditions. Zinc chloride (ZnCl₂) in ethyl acetate at 40–80°C facilitates regioselective C-prenylation on electron-rich aromatic rings.
Table 1 : Prenylation Efficiency Under Varied Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| ZnCl₂ | Ethyl Acetate | 40 | 4 | 23–36 | 5-position dominant |
| BF₃·Et₂O | DCM | 0 | 12 | 18–29 | Mixed 3/5 positions |
| H₂SO₄ | MeOH | 65 | 6 | 12–15 | Non-specific |
Key findings:
- ZnCl₂ in ethyl acetate provides optimal balance between yield and regiocontrol
- Electron-donating groups on the aromatic ring enhance reaction rate but may lead to over-alkylation
- Steric effects direct prenylation to the less hindered 5-position in trihydroxyphenyl systems
Chromenone Core Construction
Aldol/Oxa-Michael Cascade
The hexahydrochromen-4-one system is assembled through a sequential aldol addition, oxa-Michael reaction, and dehydration. Using 1-(2,4,6-trihydroxyphenyl)ethan-1-one and benzaldehyde derivatives, this method achieves the bicyclic framework in three steps:
- Aldol Condensation : K₂CO₃-mediated coupling in acetone (60°C, 4 h) yields chalcone intermediates
- Oxa-Michael Cyclization : DMSO/I₂ system promotes 6-endo-trig cyclization (reflux, 1 h)
- Dehydration : Acidic workup (HCl/H₂O) generates the conjugated enone system
Table 2 : Chromenone Synthesis Optimization
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Aldol | K₂CO₃/acetone/4h | 85–90 | 95 |
| Oxa-Michael | I₂/DMSO/reflux | 70–75 | 88 |
| Dehydration | 10% HCl/rt | 95–98 | 99 |
Mechanistic studies confirm the iodine-mediated cyclization proceeds via single electron transfer (SET), generating radical intermediates that facilitate ring closure.
Fragment Coupling and Final Assembly
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling between brominated chromenone derivatives and boronic ester-functionalized prenylphenols enables precise connectivity:
Table 3 : Coupling Efficiency by Substitution Pattern
| Chromenone Position | Boronic Ester Position | Yield (%) |
|---|---|---|
| C-8 | C-3' | 68 |
| C-6 | C-5' | 55 |
| C-5 | C-4' | 42 |
Oxidative Coupling
Radical-mediated dimerization using Mn(OAc)₃ in acetic acid provides an alternative for constructing biaryl linkages:
- Oxidant: Mn(OAc)₃·2H₂O (2.5 equiv)
- Solvent: AcOH/H₂O (4:1)
- Temp: 25°C, 6 h
- Yield: 48–53%
Post-Functionalization and Protecting Group Strategies
Hydroxylation and Demethylation
Late-stage hydroxylation employs Sharpless asymmetric dihydroxylation (AD-mix β) to install vicinal diols:
Methyl ether deprotection uses BBr₃ in DCM (-78°C to rt):
Stereochemical Control
Chiral auxiliaries and asymmetric catalysis ensure proper configuration of the hexahydrochromen system:
- Evans oxazolidinone for C-4a/C-8a stereochemistry
- Jacobsen epoxidation for cis-diol formation
- Noyori hydrogenation for ketone reduction
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Grinding techniques using NaOH pellets achieve chalcone precursors in 15 minutes:
- Reactants: 2,6-dihydroxyacetophenone + 3,4-dimethoxybenzaldehyde
- Base: NaOH (4.0 equiv)
- Yield: 82% vs. 58% for solution-phase
Table 4 : Conventional vs. Mechanochemical Synthesis
| Parameter | Solution-Phase | Grinding |
|---|---|---|
| Time | 24 h | 15 min |
| Solvent Volume | 25 mL | 0 mL |
| Energy Consumption | 58 kJ | 12 kJ |
| Purity | 91% | 95% |
Photochemical Methods
Schenck ene reaction enables photooxygenation of prenylphenols:
- Light Source: 450 W Hg lamp
- Sensitizer: Methylene Blue (0.1 mol%)
- Oxygen Pressure: 1 atm
- Conversion: 89%
Analytical Characterization
Critical spectroscopic data for final product validation:
¹H NMR (500 MHz, CDCl₃) :
- δ 12.82 (s, 1H, 5-OH)
- δ 7.24 (d, J = 8.5 Hz, 1H, H-2')
- δ 6.89 (s, 1H, H-6')
- δ 5.34 (t, J = 7.0 Hz, 1H, prenyl CH)
- δ 3.12 (m, 2H, H-4a, H-8a)
¹³C NMR (125 MHz, CDCl₃) :
- δ 196.4 (C-4 ketone)
- δ 164.2, 161.7 (aryl C-O)
- δ 131.5 (prenyl CH)
- δ 78.3 (C-5)
HRMS (ESI-TOF) :
- m/z Calcd for C₂₅H₂₈O₆ [M+H]⁺: 425.1961
- Found: 425.1958
Chemical Reactions Analysis
Types of Reactions
3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Applications
1.1 Antioxidant Activity
Panduratin A exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
1.2 Anti-inflammatory Effects
Research indicates that Panduratin A can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects suggest its potential use in treating inflammatory conditions like arthritis and asthma .
1.3 Anticancer Properties
Panduratin A has been investigated for its anticancer effects, particularly against breast cancer cells. It induces apoptosis (programmed cell death) in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity makes it a candidate for developing targeted cancer therapies .
Agricultural Applications
2.1 Plant Growth Promotion
The compound has been shown to enhance plant growth and development by promoting root elongation and increasing biomass in various plant species. This property can be beneficial in agricultural practices to improve crop yields .
2.2 Pest Resistance
Panduratin A has demonstrated insecticidal properties against agricultural pests. Its application can reduce the reliance on synthetic pesticides, promoting more sustainable farming practices .
Biochemical Research
3.1 Enzyme Inhibition Studies
Panduratin A serves as a valuable tool in biochemical research for studying enzyme inhibition mechanisms. It has been used to investigate the inhibition of specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets .
3.2 Natural Product Synthesis
The compound is also significant in the synthesis of other natural products due to its unique structural features. Researchers utilize it as a precursor for synthesizing more complex flavonoids and other bioactive compounds .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal | Antioxidant activity | Scavenges free radicals; reduces oxidative stress |
| Anti-inflammatory effects | Inhibits COX and LOX enzymes | |
| Anticancer properties | Induces apoptosis in breast cancer cells | |
| Agricultural | Plant growth promotion | Enhances root elongation; increases biomass |
| Pest resistance | Exhibits insecticidal properties | |
| Biochemical Research | Enzyme inhibition studies | Useful for studying metabolic pathways |
| Natural product synthesis | Serves as a precursor for complex flavonoids |
Case Studies
Case Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of Panduratin A using DPPH radical scavenging assays. Results indicated that Panduratin A effectively reduced DPPH radicals with an IC50 value comparable to well-known antioxidants like ascorbic acid .
Case Study 2: Anti-inflammatory Mechanism Investigation
In vitro studies demonstrated that Panduratin A significantly reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as an anti-inflammatory agent .
Case Study 3: Efficacy Against Breast Cancer Cells
Research involving MCF-7 breast cancer cells showed that treatment with Panduratin A led to a dose-dependent increase in apoptosis markers such as caspase-3 activation and PARP cleavage, indicating its potential role in cancer therapy .
Mechanism of Action
The mechanism of action of 3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The dihydroxy groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.
Molecular Targets: Includes enzymes like cyclooxygenase and lipoxygenase.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Pharmacological and Bioactivity Data
Key Functional Group Comparisons
- Hydroxylation Patterns: The target compound and Glycyrrhisoflavone share 3,4-dihydroxyphenyl and 5,7-dihydroxy groups, critical for antioxidant activity.
- Chromen Ring Saturation :
- Saturation in the target compound (hexahydro) reduces conjugation, likely altering UV absorption and redox properties compared to unsaturated analogs like Glycyrrhisoflavone .
Biological Activity
3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound notable for its unique structural features and potential biological activities. Its molecular formula is with a molecular weight of approximately 428.5 g/mol. This compound is characterized by multiple hydroxyl groups and prenylated phenyl rings which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its antioxidant and anti-inflammatory properties. The presence of hydroxyl groups allows it to scavenge free radicals effectively, reducing oxidative stress in cells. Additionally, it can inhibit the production of pro-inflammatory cytokines, thus playing a role in modulating inflammatory responses.
Key Molecular Targets
- Cyclooxygenase (COX) : Involved in the inflammatory process.
- Lipoxygenase (LOX) : Another enzyme linked to inflammation.
- Catechol O-methyltransferase (COMT) : Inhibits the metabolism of catecholamines and may influence neurotransmitter levels.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antioxidant Activity : The compound has been shown to reduce oxidative stress markers in various cell lines.
- Anti-inflammatory Effects : Studies indicate that it can significantly lower levels of inflammatory mediators such as TNF-alpha and IL-6.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits TNF-alpha and IL-6 production | |
| Antimicrobial | Effective against selected bacterial strains |
Case Study 1: Antioxidant Efficacy
In a study conducted on human fibroblast cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in reactive oxygen species (ROS) levels. This suggests significant antioxidant potential which could be beneficial in preventing oxidative damage associated with aging and various diseases.
Case Study 2: Anti-inflammatory Mechanism
A recent in vivo study demonstrated that administration of the compound in a murine model of arthritis led to reduced swelling and inflammation markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions including:
- Prenylation : Using prenyl bromide under basic conditions to introduce the prenyl group.
- Cyclization : Formation of the chromenone core through acid-catalyzed cyclization.
- Hydroxylation : Introduction of hydroxyl groups via oxidation reactions using agents like hydrogen peroxide.
These methods are essential for producing high yields and purity necessary for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
